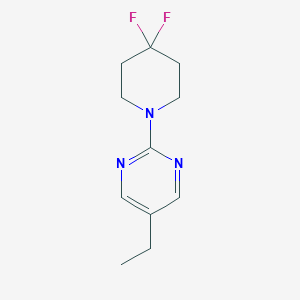

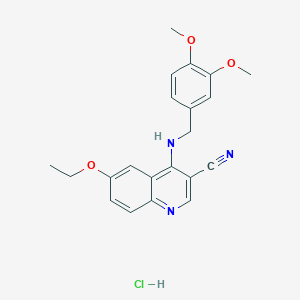

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds with structural similarities to the specified compound, often involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to various pyrazole-based compounds. These syntheses are characterized by specific reaction conditions and yield compounds with potential antitumor, antifungal, and antibacterial properties, indicating a broad spectrum of biological activities. Techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography are employed to identify and characterize the synthesized compounds (Titi et al., 2020).

Molecular Structure Analysis

The molecular structures of related pyrazole and pyrimidine derivatives are determined through single-crystal X-ray crystallography, revealing intricate details about intramolecular and intermolecular interactions, such as hydrogen bonds and pi-pi interactions. These structural analyses provide insights into the three-dimensional arrangement of atoms within the molecules and the molecular geometry, contributing to a deeper understanding of their chemical behavior and reactivity (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving pyrazole and pyrimidine derivatives are diverse, ranging from cyclocondensation reactions to reactions with hydrazine hydrate, leading to various heterocyclic compounds. These reactions often result in the formation of compounds with significant biological activities, including antimicrobial and antitumor properties. The elucidation of these reaction mechanisms, facilitated by spectroscopic and X-ray diffraction analyses, is crucial for understanding the reactivity and potential applications of these compounds (Chimichi et al., 1996).

Applications De Recherche Scientifique

Synthesis and Characterization

The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is associated with a class of molecules that have been synthesized and characterized for various scientific applications. For instance, the study of pyrazole derivatives like those structurally related to this compound has been extensive. One study focused on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, revealing insights into the structure-activity relationship and the biological activity against breast cancer and microbes (Titi et al., 2020).

Biological Activity and Potential Therapeutic Applications

These compounds, including the one , have shown promise in the field of medicinal chemistry. For example, a group of dihydropyrimidines, structurally similar to the compound of interest, was evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis, demonstrating significant potential as antitubercular agents (Trivedi et al., 2010). Additionally, pyrimidine linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential, showing the versatility of these compounds in addressing a range of biological targets (Deohate & Palaspagar, 2020).

Antimicrobial Activity

Another significant aspect of these compounds is their antimicrobial activity. For instance, the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds have been a subject of study, revealing potential in fighting against various bacteria and fungi (Sarvaiya et al., 2019).

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O3/c1-3-6-16-12-20(31)28-23(26-16)30-19(11-14(2)29-30)27-22(33)21(32)24-10-9-15-13-25-18-8-5-4-7-17(15)18/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H,24,32)(H,27,33)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYHROHAOOVKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)

![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)

![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)